3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines biphenyl, methyl, phenyl, and furochromenone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the preparation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated biphenyl and a phenylboronic acid in the presence of a palladium catalyst.
Cyclization: The biphenyl derivative undergoes cyclization with a suitable furochromenone precursor under acidic or basic conditions to form the furochromenone core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or carbonyl groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and receptor binding. Its structural complexity makes it a valuable tool for probing biological systems and understanding molecular recognition processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: This compound has a similar structure but with a methoxy group instead of a methyl group.
4-Methoxy-7H-furo[3,2-g]chromen-7-one: A simpler analog with a methoxy group and no biphenyl or phenyl substituents.
Uniqueness
3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its combination of biphenyl, methyl, and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Properties
Molecular Formula |
C30H20O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
9-methyl-5-phenyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C30H20O3/c1-19-29-26(16-25-24(17-28(31)33-30(19)25)22-10-6-3-7-11-22)27(18-32-29)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-18H,1H3 |
InChI Key |
MFZBIZIKRDFKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC(=O)O2)C6=CC=CC=C6 |
Origin of Product |
United States |
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